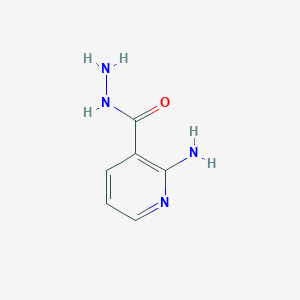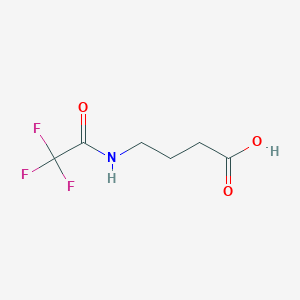
4-(2,2,2-Trifluoroacetamido)butanoic acid
Vue d'ensemble
Description
4-(2,2,2-Trifluoroacetamido)butanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical reactions and structures that can be associated with the synthesis and properties of similar trifluoromethyl-containing compounds. For instance, the ortho-substituent on phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, which could be relevant to the synthesis of amide groups in compounds like 4-(2,2,2-Trifluoroacetamido)butanoic acid .
Synthesis Analysis
The synthesis of compounds related to 4-(2,2,2-Trifluoroacetamido)butanoic acid can involve several steps, including the formation of mixed anhydrides and subsequent amidation. The ortho-substituent on phenylboronic acid, for example, has been found to accelerate amidation by preventing the coordination of amines to the boron atom of the active species . Additionally, the ring cleavage of N-acyl histamines with di-tert-butyl dicarbonate followed by several protection and deprotection steps can lead to the synthesis of acylamino butanes, which share structural similarities with the target compound .
Molecular Structure Analysis
The molecular structure of 4-(2,2,2-Trifluoroacetamido)butanoic acid would likely exhibit characteristics similar to those of other trifluoromethyl-containing compounds. For example, enantiomerically pure trifluoro-3-hydroxy-butanoic acid derivatives have been prepared from dioxanones and dioxinones, which could provide insights into the stereochemistry and conformational preferences of the trifluoromethyl group in such compounds .
Chemical Reactions Analysis
The chemical reactivity of 4-(2,2,2-Trifluoroacetamido)butanoic acid can be inferred from related compounds. The presence of the trifluoromethyl group can influence the reactivity and selectivity of the compound in various reactions. For example, the electrophilic addition of organometallic reagents to dioxinones bearing a CF3 group has been shown to be highly diastereoselective, which could be relevant to understanding the reactivity of the CF3 group in the target compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(2,2,2-Trifluoroacetamido)butanoic acid are not directly reported in the provided papers, the properties of similar compounds can be considered. The trifluoromethyl group is known to impart unique properties to molecules, such as increased lipophilicity and metabolic stability. The presence of an amide group can also influence the compound's hydrogen bonding potential and solubility in various solvents. The synthesis of related compounds, such as 4-phenyl-2-butanone, involves strong acids as catalysts, which could suggest that the target compound may also be synthesized under acidic conditions .
Applications De Recherche Scientifique
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(2,2,2-Trifluoroacetamido)butanoic acid, has been utilized in the optical gating of nanofluidic devices based on synthetic ion channels. This application involves the decoration of channel surfaces with photolabile hydrophobic molecules that can be removed by irradiation, creating hydrophilic groups. This process is significant for UV-light-triggered permselective transport of ionic species in aqueous solutions through these channels, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Enantiomerically Pure Derivatives
Research on the preparation of enantiomerically pure derivatives of 4,4,4-Trifluoro-3-hydroxy-butanoic Acid, which is structurally similar to 4-(2,2,2-Trifluoroacetamido)butanoic acid, has been conducted. These derivatives have potential applications in various fields, including pharmaceuticals and agrochemicals (Gautschi et al., 1994).
Anti-diabetic Agents
4-(2,2,2-Trifluoroacetamido)butanoic acid derivatives have been studied for their potential as anti-diabetic agents. In a study, indolyl butanoic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, demonstrating significant potential in diabetes treatment (Nazir et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c7-6(8,9)5(13)10-3-1-2-4(11)12/h1-3H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYYDHOWWCVUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307555 | |
| Record name | 4-(2,2,2-Trifluoroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroacetamido)butanoic acid | |
CAS RN |
50632-83-2 | |
| Record name | 4-[(2,2,2-Trifluoroacetyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50632-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 192718 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50632-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,2,2-Trifluoroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




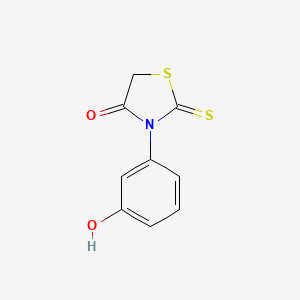
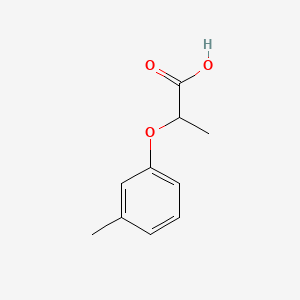
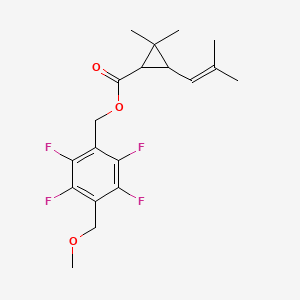
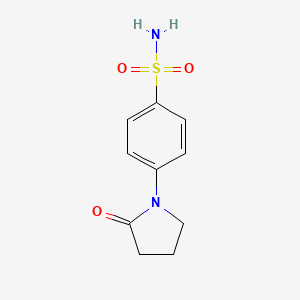
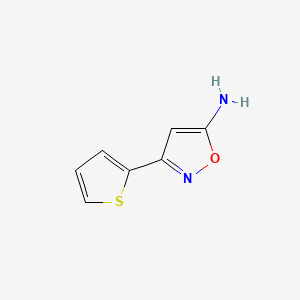
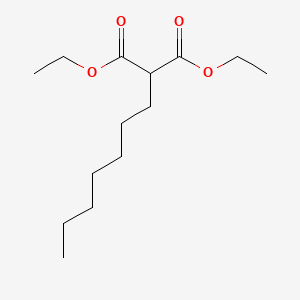
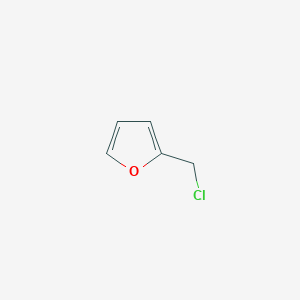
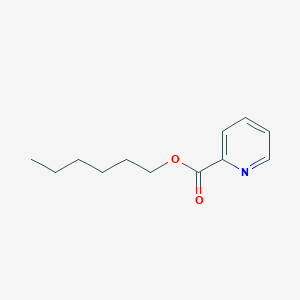
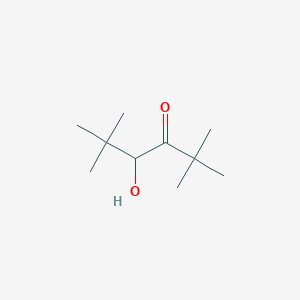
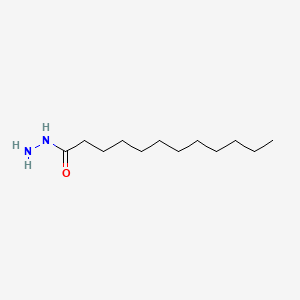
![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)
